molecular formula C22H27N5O3S2 B2688578 4-(dipropylsulfamoyl)-N-[(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]benzamide CAS No. 392247-42-6

4-(dipropylsulfamoyl)-N-[(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]benzamide

Cat. No.: B2688578
CAS No.: 392247-42-6
M. Wt: 473.61
InChI Key: DFRRWOSHXJISHH-UHFFFAOYSA-N
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Description

4-(dipropylsulfamoyl)-N-[(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]benzamide is a useful research compound. Its molecular formula is C22H27N5O3S2 and its molecular weight is 473.61. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : The synthesis of sulfanilamide derivatives and their characterization through techniques such as Infra-Red (IR), Nuclear Magnetic Resonance (NMR), and UV-visible spectra are fundamental aspects of research. These compounds are further analyzed using Liquid Chromatographic (LCMS) and High-Resolution Mass Spectrometric (HRMS) methods. Crystal structures are determined by X-ray diffraction to examine conformational and hydrogen bond network properties (Lahtinen et al., 2014).

  • Structural Analysis : Detailed structural analysis of newly synthesized compounds, especially focusing on the crystal and molecular structure, provides insights into their chemical properties and potential applications. For example, the study of two N-{[4-(3-aryl-4-sydnonylideneamino)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl}benzamides revealed their crystallization as ethanol monosolvates and the formation of centrosymmetric four-molecule aggregates through hydrogen bonds (Chinthal et al., 2020).

Biological Activities

  • Antimicrobial Studies : The antimicrobial activities of sulfanilamide derivatives against various bacterial and fungal strains are investigated to determine their effectiveness. However, the introduction of benzene rings to certain molecular groups showed no significant antibacterial activity, and none of the compounds exhibited antifungal activity (Lahtinen et al., 2014).

  • Carbonic Anhydrase Inhibition : Aromatic sulfonamide inhibitors of carbonic anhydrases are studied for their inhibitory effects on different isoenzymes. These compounds, including 4-sulfamoyl-N-(3-morpholinopropyl)benzamide, demonstrated nanomolar half maximal inhibitory concentration (IC50) values, showing potential applications in medical research (Supuran et al., 2013).

Properties

IUPAC Name

4-(dipropylsulfamoyl)-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O3S2/c1-3-14-26(15-4-2)32(29,30)19-12-10-17(11-13-19)21(28)23-16-20-24-25-22(31)27(20)18-8-6-5-7-9-18/h5-13H,3-4,14-16H2,1-2H3,(H,23,28)(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRRWOSHXJISHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NNC(=S)N2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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